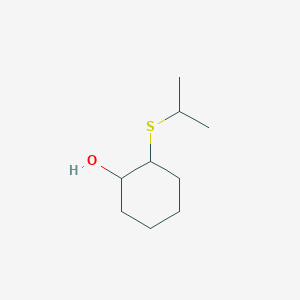
2-(Propan-2-ylsulfanyl)cyclohexan-1-ol
Vue d'ensemble
Description
“2-(Propan-2-ylsulfanyl)cyclohexan-1-ol” is a chemical compound with the CAS Number: 1183142-67-7 . It has a molecular weight of 174.31 and its IUPAC name is 2-(isopropylsulfanyl)cyclohexanol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(Propan-2-ylsulfanyl)cyclohexan-1-ol” is 1S/C9H18OS/c1-7(2)11-9-6-4-3-5-8(9)10/h7-10H,3-6H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Applications De Recherche Scientifique
Thermodynamic and Physical Properties
- The thermodynamic and physical properties of mixtures involving compounds similar to 2-(Propan-2-ylsulfanyl)cyclohexan-1-ol, such as propan-2-ol and cyclohexane, have been studied extensively. For example, clusters of propan-2-ol molecules in the liquid phase, which are relevant to the study of 2-(Propan-2-ylsulfanyl)cyclohexan-1-ol, disintegrate upon dilution with cyclohexane. This leads to positive excesses of volume, expansion, compression, and enthalpy (Łężniak et al., 2011). Additionally, the speeds of sound, isentropic compressibilities, and excess molar volumes in mixtures of alkan-2-ols with cyclohexane provide further insights into the behavior of these types of compounds (Oswal et al., 2004).
Catalysis and Chemical Reactions
- The compound has potential applications in catalysis and chemical reactions. For instance, in the field of heterogeneous catalytic hydrogenation, the behavior of related compounds like propan-2-ol in ionic liquid–alcohol mixtures provides insights into reaction kinetics and solvent effects (Khodadadi-Moghaddam et al., 2008). Similarly, studies on the photochemical addition of secondary alcohols to maleimides, including propan-2-ol, offer knowledge on reaction pathways and product yields in organic synthesis (Al-Amoudi & Vernon, 1999).
Applications in Organic Synthesis
- 2-(Propan-2-ylsulfanyl)cyclohexan-1-ol and related compounds are useful in organic synthesis. For example, the photocatalytic dehydrogenation of propan-2-ol in the presence of TiO2 demonstrates the potential of these compounds in photocatalytic processes (Fraser & Maccallum, 1986). Also, the oxidation of alcohols like propan-2-ol by chlorine dioxide in organic solvents contributes to understanding the oxidation mechanisms and kinetics relevant to 2-(Propan-2-ylsulfanyl)cyclohexan-1-ol (Ganieva et al., 2008).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-propan-2-ylsulfanylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-7(2)11-9-6-4-3-5-8(9)10/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTVWXTZCDQSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-ylsulfanyl)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



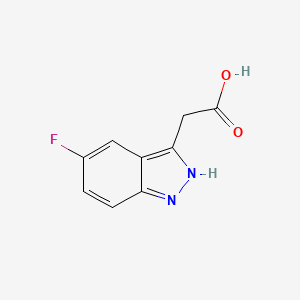
![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)
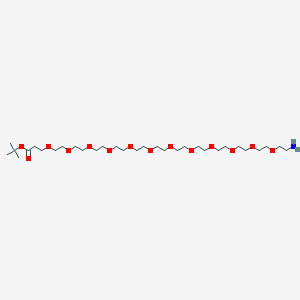

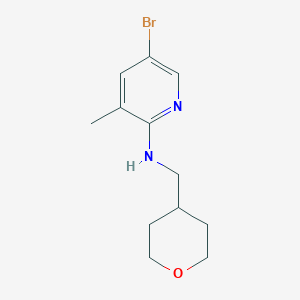

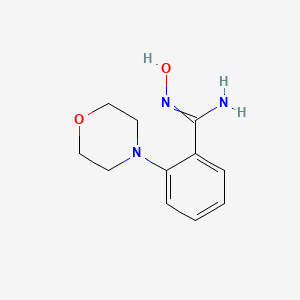
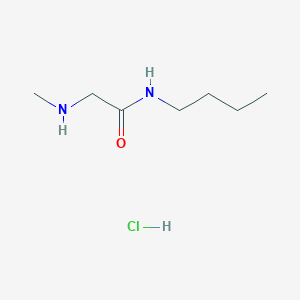
![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)




![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)